molecular formula C29H28N4O7 B11435398 N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B11435398
M. Wt: 544.6 g/mol
InChI Key: CXUIDEAYOKTTBS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) [https://pubmed.ncbi.nlm.nih.gov/26602987/]. This compound is a key research tool for investigating the role of HDAC6 in various disease pathways. HDAC6 is a unique cytosolic deacetylase that primarily targets non-histone proteins, such as α-tubulin, HSP90, and cortactin, playing a critical role in cell motility, protein aggregation, and stress response [https://www.nature.com/articles/nrd4480]. Its high selectivity for HDAC6 over other HDAC isoforms minimizes off-target effects, making it a superior compound for mechanistic studies. Researchers utilize this inhibitor to explore its therapeutic potential in oncology, as HDAC6 inhibition can impair metastasis and induce apoptosis in cancer cells [https://aacrjournals.org/cancerres/article/76/1/21/610345/HDAC6-Selective-Inhibition-of-Tumor-Migration-and]. Furthermore, it is extensively used in neuroscience research, where HDAC6 modulation is being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Huntington's, due to its role in clearing toxic protein aggregates through the ubiquitin-proteasome and autophagy pathways [https://www.pnas.org/doi/10.1073/pnas.1714531115]. This product is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C29H28N4O7

Molecular Weight

544.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C29H28N4O7/c1-2-38-21-10-8-20(9-11-21)31-27(35)17-33-23-6-4-3-5-22(23)28(36)32(29(33)37)14-13-26(34)30-16-19-7-12-24-25(15-19)40-18-39-24/h3-12,15H,2,13-14,16-18H2,1H3,(H,30,34)(H,31,35)

InChI Key

CXUIDEAYOKTTBS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Key Steps

  • Formation of 2,4-Dioxo-1,4-dihydroquinazoline

    • Method : Cyclization of anthranilic acid derivatives with amide precursors.

    • Reagents : For example, reacting 3-amino-2-carboxybenzaldehyde with urea under acidic conditions to form the quinazoline core.

    • Conditions : Heating in solvents like ethanol or DMF, often with acid catalysis.

  • Functionalization at Position 3

    • Alkylation or Acylation : Introducing substituents at the 3-position via nucleophilic reactions.

    • Example : Reaction of 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-one with alkyl halides or acid chlorides in the presence of bases like K₂CO₃ or NaH.

Introduction of the Benzodioxole Group

The 1,3-benzodioxol-5-ylmethyl group is attached to the quinazoline nitrogen at position 4.

Synthetic Approaches

Step Reagents/Conditions Source
Alkylation 1,3-Benzodioxol-5-ylmethyl chloride, K₂CO₃, DMF
Nucleophilic Substitution Benzodioxole-containing amines, coupling agents (EDC/HOBt)
  • Example Protocol :

    • React quinazolin-4-amine with 1,3-benzodioxol-5-ylmethyl chloride in DMF at 80–100°C for 12–24 hours.

    • Purify via column chromatography (dichloromethane/methanol).

Installation of the Ethoxyphenylamino Moiety

The 2-[(4-ethoxyphenyl)amino]-2-oxoethyl group is introduced via coupling or condensation reactions.

Critical Reactions

  • Formation of the Oxoethyl Linker

    • Route : Condensation of 4-ethoxyaniline with α-keto acid derivatives.

    • Reagents : 4-Ethoxyaniline, glyoxylic acid derivatives, and coupling agents (e.g., DCC).

  • Coupling to Quinazoline

    • Method : React the oxoethyl intermediate with the quinazoline core at position 1.

    • Conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if aryl halides are present.

Propanamide Chain Formation

The propanamide group is attached to the quinazoline core at position 3.

Synthetic Strategies

Approach Reagents Yield Source
Amide Bond Formation 3-Aminopropanoic acid, EDC/HOBt, DMF~60–75%
Hydrazide Intermediate Hydrazine hydrate, subsequent coupling~50–65%
  • Example :

    • React 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-one with 3-aminopropanoic acid using EDC and HOBt as coupling agents in DMF at 25°C for 24 hours.

Final Assembly and Purification

The complete molecule is assembled by combining the quinazoline, benzodioxole, ethoxyphenylamino, and propanamide components.

Key Steps

  • Coupling Reactions

    • Reagents : Triethylamine, dichloromethane, or toluene as solvents.

    • Conditions : Room temperature to reflux, depending on reactivity.

  • Purification

    • Methods : Recrystallization from ethanol or column chromatography (silica gel, dichloromethane/methanol).

Challenges and Optimization

Challenge Solution Source
Low Yields Use microwave-assisted synthesis for faster reactions.
Oxidation Sensitivity Protect benzodioxole groups during acidic steps.
Stereochemical Control Employ chiral auxiliaries or catalysts.

Data Tables

Table 1: Representative Reaction Conditions

Step Reagents Solvent Temp/Time Yield
Quinazoline SynthesisUrea, anthranilic acid, HClEthanol80°C, 6–8 hours~70%
Benzodioxole Alkylation1,3-Benzodioxol-5-ylmethyl chlorideDMF100°C, 12 hours~65%
Propanamide CouplingEDC, HOBt, 3-aminopropanoic acidDMF25°C, 24 hours~75%

Table 2: Spectroscopic Data (Example)

NMR Shift (δ, ppm) Assignment Source
2.62 (t, J = 6.0 Hz)CH₂CO (propanamide)
7.11–7.18 (m)Aromatic protons (quinazoline)
10.12 (br s)NH (amide)

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various organic reactions involving benzodioxole derivatives and quinazoline structures. The synthesis typically involves:

  • Formation of the Benzodioxole moiety : This is achieved through methods such as cyclization reactions involving phenolic compounds.
  • Quinazoline Derivative Formation : This involves the reaction of isocyanides with aldehydes or ketones to form the quinazoline core.
  • Final Coupling : The final product is obtained by coupling the benzodioxole derivative with the quinazoline structure through amide bond formation.

Biological Activities

The compound exhibits various biological activities that make it a candidate for further pharmacological studies:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The structural elements of the compound allow it to interact with specific cellular targets involved in tumor growth.
  • Antimicrobial Properties : Research indicates that derivatives of similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes related to metabolic diseases, such as α-glucosidase and acetylcholinesterase. These enzymes are critical in conditions like diabetes and Alzheimer's disease.

Case Study 1: Anticancer Potential

A study investigated the effects of similar quinazoline derivatives on cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cell lines, attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation .

Case Study 2: Antimicrobial Activity

In another research effort, compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide were tested against a panel of bacterial strains. The findings revealed notable antibacterial activity, particularly against resistant strains .

Case Study 3: Enzyme Inhibition

A pharmacological study focused on enzyme inhibition demonstrated that the compound could effectively inhibit α-glucosidase activity. This suggests a potential role in managing postprandial blood glucose levels in diabetic patients .

Data Table of Biological Activities

Activity TypeTarget Enzyme/Cell LineEffectivenessReference
AnticancerBreast Cancer Cell LinesSignificant Inhibition
AntimicrobialGram-positive & Gram-negative BacteriaNotable Activity
Enzyme Inhibitionα-glucosidaseEffective

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide would depend on its specific biological target. Generally, compounds with similar structures may:

    Bind to enzymes or receptors: Modulating their activity.

    Interfere with cellular pathways: Affecting processes such as cell division or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on their core scaffolds and substituents. Key comparisons include:

Quinazoline-Dione Derivatives

  • N-(1-Benzyl-4-piperidinyl)-3-[1-{2-[(3-methyl-1H-pyrazol-5-yl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide (): Structural Differences: Replaces the 1,3-benzodioxole group with a benzyl-piperidine moiety and substitutes the ethoxyphenyl with a pyrazole ring. Pharmacological Relevance: Piperidine derivatives are common in CNS-targeting drugs, suggesting divergent therapeutic applications compared to the ethoxyphenyl variant .
  • 3-Chloro-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)propanamide (): Structural Differences: Lacks the benzodioxole and ethoxyphenyl groups but includes a phenoxymethyl substituent and a chlorine atom. Synthesis: Prepared via carbodiimide-mediated coupling, similar to methods in , but with lower yield (69%) compared to the target compound’s synthetic routes .

Benzodioxole-Containing Analogs

  • 3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]propanamide (): Structural Differences: Replaces the quinazoline-dione with an imidazolidine-dione core and adds a piperazine-cyclohexyl group. Functional Impact: The imidazolidine-dione core may reduce planarity, limiting DNA intercalation but improving solubility. Piperazine enhances water solubility and receptor affinity. Applications: Likely optimized for immunoproteasome inhibition, as seen in ’s amide derivatives .

Propanamide Derivatives with Heterocyclic Substituents

  • N-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide () :

    • Structural Differences : Incorporates an isoxazole ring linked to dihydrobenzodioxin instead of ethoxyphenyl.
    • Functional Impact : Isoxazole’s rigidity and hydrogen-bonding capacity may improve target specificity. Dihydrobenzodioxin enhances metabolic resistance compared to benzodioxole .
  • N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives (): Structural Differences: Uses a quinolinone core instead of quinazoline-dione. Pharmacological Data: Compound 9e (IC50 = 16.89 nM against EGFR) demonstrates that quinolinone derivatives exhibit comparable or superior activity to quinazoline-diones. The ethoxyphenyl group in the target compound may mimic the hydrophobic interactions of 9e’s 4-methylpiperazine substituent .

Data Tables

Table 1: Structural and Pharmacological Comparison of Key Analogs

Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol) Notable Activity Reference
Target Compound Quinazoline-dione 1,3-Benzodioxole, 4-ethoxyphenyl ~550 (estimated) Hypothesized kinase/DNA interaction
Quinazoline-dione Benzyl-piperidine, pyrazole 567.6 Potential CNS activity
(9e) Quinolinone 4-Methylpiperazine 432.4 EGFR inhibition (IC50 = 16.89 nM)
Imidazolidine-dione Piperazine-cyclohexyl 499.6 Immunoproteasome inhibition (Ki ~µM)

Research Findings and Mechanistic Insights

  • Binding Affinity : The ethoxyphenyl and benzodioxole groups in the target compound likely engage in π-π stacking and hydrophobic interactions similar to ’s 9e, which binds EGFR via Met769 .
  • Metabolic Stability: Benzodioxole derivatives (–15) resist oxidative metabolism better than non-aromatic analogs, a critical advantage in drug design .
  • Synthetic Challenges : Carbodiimide-mediated coupling () is widely used for amide bond formation but may require optimization for sterically hindered substrates like the target compound .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a quinazoline derivative, which are known for their diverse biological activities. The molecular formula is C24H28N4O5C_{24}H_{28}N_{4}O_{5} with a molecular weight of approximately 440.50 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit specific protein kinases, which play critical roles in cell signaling pathways involved in cancer progression. For instance, it may target kinases such as CDK5 and GSK3β, which are implicated in cell cycle regulation and apoptosis .
  • Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of intrinsic pathways while inhibiting cell proliferation .

Biological Activity Data

A summary of the biological activity findings is presented in the table below:

Activity Details Reference
Cytotoxicity Induces apoptosis in cancer cell lines
Kinase Inhibition Inhibits CDK5 and GSK3β
Antimicrobial Effects Exhibits antibacterial properties
Neuroprotective Effects Potential modulation of neuroinflammation

Case Studies

  • Anticancer Screening : A study evaluated the anticancer potential of this compound using multicellular spheroids as a model system. The results indicated that it effectively reduced tumor size and enhanced apoptosis markers compared to control groups .
  • Kinase Activity Profiling : Another investigation focused on the inhibition profiles against various kinases. The compound demonstrated an IC50 value of 0.028 μM against CDK5, highlighting its potency as a kinase inhibitor .

Discussion

The diverse biological activities exhibited by this compound suggest its potential as a therapeutic agent in cancer treatment and possibly other diseases characterized by dysregulated kinase activity. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in oncology.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multiple heterocyclic systems (benzodioxole, quinazolinone, ethoxyphenylamide). Prioritize modular assembly:

  • Step 1 : Synthesize the 1,3-benzodioxol-5-ylmethylamine core via reductive amination of piperonal, followed by Boc protection to avoid side reactions .
  • Step 2 : Construct the quinazolin-2,4-dione moiety using anthranilic acid derivatives and urea cyclization under acidic conditions .
  • Step 3 : Introduce the ethoxyphenylamino-oxoethyl side chain via nucleophilic acyl substitution, ensuring controlled stoichiometry to prevent oligomerization . Purification at each step via column chromatography (silica gel, gradient elution) is critical due to polar byproducts.

Q. Which spectroscopic techniques are most effective for structural elucidation?

Combine:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.7–7.8 ppm for benzodioxole and quinazolinone) and amide NH signals (δ 8.5–10.2 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the propanamide chain .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. Fragmentation patterns (e.g., loss of ethoxyphenyl group) validate substituent connectivity .
  • FT-IR : Key stretches include C=O (1680–1720 cm⁻¹ for amides/quinazolinones) and C-O-C (1250 cm⁻¹ for benzodioxole) .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

Discrepancies (e.g., IC₅₀ variations in kinase inhibition vs. cellular assays) may arise from off-target effects or assay conditions. Mitigate via:

  • Orthogonal assays : Use thermal shift (DSF) to confirm target engagement alongside enzymatic assays .
  • Dose-response curves : Test concentrations across 5 logs (1 nM–100 µM) to identify non-specific aggregation at high doses.
  • Solvent controls : DMSO >0.1% can artifactually inhibit some targets; use vehicle-matched controls .

Q. What strategies optimize reaction yields for the quinazolinone core under scale-up conditions?

Traditional batch synthesis often suffers from poor heat transfer. Implement:

  • Flow chemistry : Use a microreactor (residence time: 30–60 min) for urea cyclization at 120°C, improving yield by 20% compared to batch .
  • DoE-guided optimization : Vary temperature, catalyst load (e.g., p-TsOH), and solvent (toluene vs. DMF) to identify robust conditions. Bayesian optimization algorithms reduce experimental iterations by 40% .

Q. How to address instability of the ethoxyphenylamide moiety during storage?

Degradation (hydrolysis or oxidation) can be minimized via:

  • Lyophilization : Store as a lyophilized solid under argon, avoiding aqueous buffers.
  • Excipient screening : Add 1% trehalose to prevent aggregation in DMSO stocks .
  • Stability-indicating HPLC : Monitor degradation peaks (e.g., free ethoxyaniline) at 254 nm .

Methodological Challenges & Solutions

Q. What computational approaches validate the compound’s binding mode when crystallography fails?

If X-ray crystallography is hindered by poor crystal formation:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (50 ns trajectory) to assess binding pocket stability. Use AMBER or GROMACS with GAFF2 parameters .
  • MM/PBSA : Calculate binding free energy (ΔG) to rank pose plausibility. A ΔG < −40 kcal/mol suggests high affinity .
  • Docking cross-validation : Compare results across Glide, AutoDock Vina, and Surflex-Dock to minimize algorithm bias .

Q. How to resolve discrepancies in logP measurements between shake-flask and HPLC methods?

HPLC-derived logP (using C18 columns) often underestimates hydrophobicity vs. shake-flask.

  • Standardize conditions : Use 0.1 M phosphate buffer (pH 7.4) and octanol pre-saturated with aqueous phase.
  • LC-MS validation : Quantify compound partitioning via mass spectrometry to avoid UV-detector saturation .

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